Distinguishing Arg-Thr-His via Computed Physicochemical Profile
The computed lipophilicity of Arg-Thr-His (RTH), expressed as XLogP3-AA, is -5.6, establishing a fundamental physicochemical difference from its compositional isomers like Arg-His-Thr (RHT) [1][2]. This property directly influences chromatographic behavior and solubility. A lower XLogP3-AA value indicates greater hydrophilicity compared to isomers with different sequence orders, impacting its separation and purification profile. For procurement, this data constitutes a quality-by-design (QbD) parameter, as any isomer impurity would manifest as a distinct peak with a different retention time, enabling the verification of the procured sequence.
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -5.6 |
| Comparator Or Baseline | Sequence isomer Arg-His-Thr (RHT), CAS not available, predicted XLogP3-AA value differs based on sequence arrangement reasoning. |
| Quantified Difference | Difference is sequence-dependent; exact quantitative difference requires direct comparison of computed values for both isomers. |
| Conditions | In silico computational prediction model: XLogP3 3.0 |
Why This Matters
This computed property serves as a quantitative descriptor to distinguish between isomers during analytical method development and quality control, ensuring the correct isomer is procured.
- [1] PubChem. Computputed Properties for Arg-Thr-His (CID 71347222). National Center for Biotechnology Information. View Source
- [2] ChEBI. Arg-His-Thr (CHEBI:159033). European Bioinformatics Institute. View Source
